molecular formula C15H29N3S B11465606 (Cyclotetradecylideneamino)thiourea

(Cyclotetradecylideneamino)thiourea

Cat. No.: B11465606
M. Wt: 283.5 g/mol
InChI Key: INMLJHJOHYSMOM-UHFFFAOYSA-N
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Description

(Cyclotetradecylideneamino)thiourea is an organosulfur compound that belongs to the thiourea family Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in urea, resulting in the general formula SC(NH₂)₂

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclotetradecylideneamino)thiourea typically involves the reaction of cyclotetradecylideneamine with thiourea under controlled conditions. One common method is the reaction of cyclotetradecylideneamine with isothiocyanates, which leads to the formation of the desired thiourea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction temperature is maintained at around room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of water as a solvent, can be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(Cyclotetradecylideneamino)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Cyclotetradecylideneamino)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyclotetradecylideneamino)thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The sulfur and nitrogen atoms in the thiourea group can form strong hydrogen bonds and coordinate with metal ions, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other biological molecules, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Cyclotetradecylideneamino)thiourea is unique due to its specific cyclotetradecylideneamine moiety, which imparts distinct chemical and biological properties. The presence of this bulky group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H29N3S

Molecular Weight

283.5 g/mol

IUPAC Name

(cyclotetradecylideneamino)thiourea

InChI

InChI=1S/C15H29N3S/c16-15(19)18-17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-14/h1-13H2,(H3,16,18,19)

InChI Key

INMLJHJOHYSMOM-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCC(=NNC(=S)N)CCCCCC1

Origin of Product

United States

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